T807

Descripción

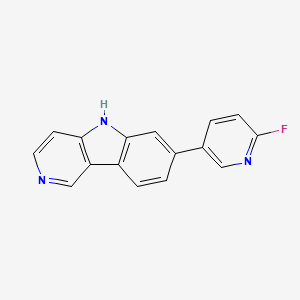

Structure

3D Structure

Propiedades

IUPAC Name |

7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAAWDSFUCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027894 | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415379-56-4 | |

| Record name | T-807 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flortaucipir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1415379-56-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORTAUCIPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flortaucipir's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flortaucipir (¹⁸F), also known as AV-1451, is a positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of aggregated tau protein in the human brain. The accumulation of hyperphosphorylated tau into neurofibrillary tangles (NFTs) is a primary pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. This guide provides a detailed technical overview of Flortaucipir's mechanism of action, including its binding characteristics, experimental protocols for its evaluation, and a discussion of its on-target and off-target interactions.

Core Mechanism of Action: Binding to Tau Aggregates

Flortaucipir is a small molecule designed to cross the blood-brain barrier and selectively bind to paired helical filaments (PHFs) of aggregated tau protein that form NFTs.[1] The binding of Flortaucipir to these beta-sheet structures allows for their visualization and quantification using PET imaging. The spatial distribution and density of the PET signal generated by Flortaucipir in the brain are correlated with the known neuropathological staging of tau pathology in Alzheimer's disease, known as Braak staging.[2]

The core of Flortaucipir's mechanism lies in its affinity for the specific conformational state of tau present in PHFs. While the precise binding site on the tau filament is not fully elucidated, it is understood to involve the microtubule-binding repeat domains that form the core of the filament.

Quantitative Data: Binding Affinities

The binding affinity of a radiotracer to its target is a critical determinant of its efficacy. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a higher affinity, has been determined for Flortaucipir's interaction with tau and several off-target sites.

| Target | Binding Parameter | Value | Tissue/System |

| Aggregated Tau (PHFs) | Kd | 14.6 nM | Human Alzheimer's disease frontal lobe sections[3] |

| Monoamine Oxidase A (MAO-A) | Kd | 2.0 nM | Recombinant human MAO-A |

| Monoamine Oxidase B (MAO-B) | IC50 | 1.3 µM | Microsomes (weak binding)[3] |

| Neuromelanin | - | Not Quantified | - |

| Iron | - | Not Quantified | - |

Signaling Pathways and Logical Relationships

The interaction of Flortaucipir with tau aggregates is a direct binding event and does not involve the modulation of a signaling pathway in the traditional sense. However, the process from tracer administration to image analysis follows a logical workflow.

Figure 1: On-target and off-target binding of Flortaucipir in the brain.

Experimental Protocols

In Vitro Tau Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for aggregated tau using [¹⁸F]Flortaucipir.

1. Preparation of Aggregated Tau:

-

Recombinant human tau protein (full-length or fragments) is expressed and purified.

-

Tau aggregation is induced in vitro by methods such as incubation with heparin or arachidonic acid.

-

The formation of tau fibrils is confirmed by techniques like Thioflavin T fluorescence assay and electron microscopy.

2. Radioligand Binding Assay:

-

Incubation Buffer: Phosphate-buffered saline (PBS) with a small percentage of a non-ionic detergent (e.g., 0.1% Tween-20) to reduce non-specific binding.

-

Reaction Mixture:

-

A fixed concentration of aggregated tau protein.

-

A fixed concentration of [¹⁸F]Flortaucipir (typically at or below its Kd).

-

A range of concentrations of the unlabeled test compound (competitor).

-

-

Incubation: The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter to trap the protein-bound radioligand. The filter is then washed with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Autoradiography on Human Brain Sections

This protocol outlines the use of Flortaucipir for autoradiography on post-mortem human brain tissue.

1. Tissue Preparation:

-

Frozen human brain sections (typically 10-20 µm thick) from Alzheimer's disease patients and healthy controls are used.

-

Sections are mounted on microscope slides.

2. Incubation:

-

The slides are incubated with a solution containing [¹⁸F]Flortaucipir in a suitable buffer (e.g., PBS) at a specific concentration.

-

To determine non-specific binding, adjacent sections are incubated with [¹⁸F]Flortaucipir in the presence of a high concentration of unlabeled Flortaucipir or another competing compound.

3. Washing:

-

The slides are washed in buffer to remove unbound radiotracer.

4. Imaging:

-

The slides are apposed to a phosphor imaging plate or autoradiographic film.

-

After exposure, the imaging plate is scanned, or the film is developed to visualize the distribution of radioactivity.

5. Analysis:

-

The autoradiograms are analyzed to quantify the binding density in different brain regions. This can be correlated with immunohistochemical staining for tau pathology on adjacent sections.

Human PET Imaging Protocol

This protocol provides a general outline for performing a Flortaucipir PET scan in a clinical or research setting.

1. Subject Preparation:

-

Subjects are typically asked to fast for a few hours before the scan.

-

A catheter is inserted into a vein for the injection of the radiotracer.

2. Radiotracer Administration:

-

A bolus of Flortaucipir (typically around 370 MBq or 10 mCi) is injected intravenously.

3. Imaging Acquisition:

-

PET imaging is typically performed 80-100 minutes after the injection of the tracer.

-

The subject lies on the scanner bed with their head positioned in the scanner's field of view.

-

Data are acquired for a specific duration (e.g., 20 minutes).

4. Image Reconstruction and Analysis:

-

The acquired PET data are reconstructed into a 3D image of the brain.

-

The images are often co-registered with a structural MRI scan for better anatomical localization.

-

The PET signal is quantified, often as a Standardized Uptake Value Ratio (SUVR), by normalizing the signal in a target region to a reference region with low expected tau binding (e.g., the cerebellum).

Figure 2: Experimental workflow for the evaluation of Flortaucipir.

Off-Target Binding

A critical aspect of Flortaucipir's profile is its off-target binding, which can complicate the interpretation of PET images, particularly in regions with low levels of tau pathology.[4] Significant off-target binding has been reported in several brain regions:

-

Basal Ganglia (Caudate, Putamen, and Globus Pallidus): This binding is thought to be related to the presence of MAO-A and potentially iron deposits.[4][5]

-

Choroid Plexus: The mechanism of binding in the choroid plexus is not fully understood but may involve calcifications or other structures.[4]

-

Substantia Nigra and Locus Coeruleus: Binding in these regions is likely due to the presence of neuromelanin.[6]

-

Meninges and Skull: Off-target binding has also been observed in the skull, which can potentially contaminate the cortical signal.[7]

While Flortaucipir has a high affinity for MAO-A, the clinical significance of this is debated, as some studies suggest it does not significantly impact the interpretation of cortical tau pathology.[8] The weak binding to MAO-B is generally not considered to be a major confounder.

Conclusion

Flortaucipir is a valuable tool for the in vivo assessment of tau pathology in the brain. Its mechanism of action is centered on its high-affinity binding to aggregated tau in the form of PHFs. However, a thorough understanding of its off-target binding profile is essential for accurate image interpretation and quantification. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important neuroimaging agent in research and clinical settings.

References

- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 5. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

Flortaucipir ([18F]AV-1451): A Technical Guide to Tau Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flortaucipir ([18F]AV-1451), the first FDA-approved positron emission tomography (PET) tracer for in vivo imaging of tau pathology, has become an invaluable tool in the study of Alzheimer's disease (AD) and other neurodegenerative disorders. Its efficacy is rooted in its specific binding characteristics to aggregated tau protein. This technical guide provides an in-depth analysis of Flortaucipir's binding affinity and selectivity for tau, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating experimental workflows.

On-Target Binding Affinity: Paired Helical Filament (PHF) Tau

Flortaucipir exhibits a high affinity for paired helical filaments (PHFs), the primary form of aggregated tau in Alzheimer's disease. These PHFs are composed of a mixture of 3R and 4R tau isoforms.[1] In vitro studies using postmortem human brain tissue from individuals with AD have demonstrated that the signal from [18F]Flortaucipir corresponds with the density of PHF tau as measured by immunohistochemistry.[2]

Quantitative Binding Affinity for Tau

The binding affinity of Flortaucipir for PHF tau has been determined through various in vitro assays, including saturation binding experiments with purified PHF tau and Scatchard analysis of autoradiography on brain tissue homogenates.

| Target | Ligand | Assay Type | K_d_ (nM) | Reference |

| Purified PHF Tau (AD) | [18F]AV-1451 | Saturation Binding | 0.54 | [3] |

| PHF Tau (AD Brain Tissue) | [18F]AV-1451 | Scatchard Analysis | 15 | [3] |

| MAO-A (Human Microsomes) | [18F]Flortaucipir | Saturation Binding | 2.0 | [4] |

Selectivity Profile

A critical characteristic of a diagnostic imaging agent is its selectivity for the target of interest over other potential binding sites. Flortaucipir has been extensively studied for its selectivity against other protein aggregates commonly found in neurodegenerative diseases, as well as other off-target sites in the brain.

Selectivity for Tau Isoforms and Other Tauopathies

Flortaucipir's binding is highly specific to the conformation of tau found in the PHFs of Alzheimer's disease.[5] Its binding is significantly lower to the straight tau filaments that are characteristic of other tauopathies, such as Pick's disease (PiD), progressive supranuclear palsy (PSP), and corticobasilar degeneration (CBD).[5][6][7][8] While some moderate binding has been observed in Pick's disease, the signal is generally low in non-AD tauopathies.[6][7][8]

Off-Target Binding

Despite its high affinity for PHF tau, Flortaucipir is known to exhibit off-target binding to several other structures in the brain. This non-specific binding is an important consideration in the interpretation of PET images.

Flortaucipir displays a low nanomolar affinity for monoamine oxidase-A (MAO-A) in vitro.[4][9] However, this binding is characterized by a fast dissociation rate, suggesting that it may not significantly contribute to the PET signal in vivo.[4] For monoamine oxidase-B (MAO-B), direct binding is not detected, but Flortaucipir can block the binding of other MAO-B ligands at micromolar concentrations, indicating weak binding.[4][9] In vivo studies in patients taking MAO-B inhibitors have not shown significant differences in Flortaucipir uptake, further suggesting that MAO-B is not a major off-target binding site in a clinical context.[10]

| Off-Target | Ligand | Assay Type | IC_50_ (µM) | Reference |

| MAO-B (Human Microsomes) | Flortaucipir | Competition Binding | 1.3 | [4][9] |

Autoradiography and imaging studies have identified other off-target binding sites for Flortaucipir, including:

Selectivity Against Other Protein Aggregates

Flortaucipir demonstrates high selectivity for tau over other protein aggregates implicated in neurodegenerative diseases.

-

Amyloid-β (Aβ): Autoradiography studies have shown weak or no binding of Flortaucipir to Aβ plaques in brain tissue that is positive for Aβ but negative for tau.[3]

-

α-Synuclein: Studies in patients with α-synucleinopathies, such as Parkinson's disease and dementia with Lewy bodies, have shown a lack of significant Flortaucipir binding.[12]

-

TDP-43: Flortaucipir uptake has not been found to be associated with TDP-43 pathology.[13] While some studies have observed elevated Flortaucipir binding in semantic variant primary progressive aphasia (svPPA), which is often associated with TDP-43 pathology, this is thought to be due to off-target binding rather than direct binding to TDP-43 aggregates.[12]

Experimental Protocols

The characterization of Flortaucipir's binding profile relies on a range of in vitro and in vivo experimental techniques.

In Vitro Binding Assays and Autoradiography

In vitro binding assays are fundamental for determining the affinity and selectivity of a radioligand. Autoradiography on postmortem human brain tissue is a key technique for visualizing the distribution of binding sites.

Representative Protocol for [18F]Flortaucipir Autoradiography:

-

Tissue Preparation:

-

Radioligand Incubation:

-

The brain sections are incubated with [18F]Flortaucipir in a buffer solution (e.g., phosphate-buffered saline, PBS).[14]

-

The concentration of the radioligand and the incubation time are optimized to achieve equilibrium binding. A typical incubation is 20 µCi of the radioligand in 500 µL of PBS for 60 minutes.[14]

-

-

Washing:

-

Following incubation, the sections are washed in buffer to remove unbound radioligand. The stringency of the washing steps can influence the detection of lower-affinity and non-specific binding.[4]

-

-

Imaging:

-

The sections are apposed to a phosphor imaging screen or digital autoradiography system to detect the radioactive signal.

-

-

Data Analysis:

-

The resulting images are analyzed to quantify the binding density in different brain regions. For competition assays, sections are co-incubated with a range of concentrations of a competing compound to determine its IC50 value. For saturation assays, increasing concentrations of the radioligand are used to determine the K_d_ and B_max_.

-

In Vivo PET Imaging

PET imaging with [18F]Flortaucipir allows for the non-invasive visualization and quantification of tau pathology in living subjects.

International Consensus Protocol for [18F]Flortaucipir PET Imaging:

-

Patient Preparation:

-

No specific patient preparation, such as fasting, is required.[1]

-

Patients should be well-hydrated.

-

-

Radiopharmaceutical Administration:

-

Uptake Period:

-

There is a recommended uptake period of 80-100 minutes between the injection and the start of the PET scan.[1]

-

-

Image Acquisition:

-

Image Reconstruction and Analysis:

Logical Relationships in Data Interpretation

The interpretation of Flortaucipir PET scans requires a logical approach that considers both on-target and off-target binding.

References

- 1. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of tau positron emission tomography tracer [18F]AV-1451 binding to postmortem tissue in Alzheimer's disease, primary tauopathies, and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of tau positron emission tomography tracer [(18)F]AV-1451 binding to postmortem tissue in Alzheimer's disease, primary tauopathies, and other dementias - UCL Discovery [discovery.ucl.ac.uk]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAO-B Inhibitors Do Not Block In Vivo Flortaucipir([18F]-AV-1451) Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TDP-43 pathology effect on volume and flortaucipir uptake in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Advent of Tau Imaging: A Technical Guide to the Discovery and Development of Flortaucipir (¹⁸F-AV-1451)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flortaucipir (¹⁸F), also known as ¹⁸F-AV-1451 and sold under the brand name Tauvid™, represents a landmark achievement in neurodegenerative disease research and diagnostics. As the first U.S. Food and Drug Administration (FDA)-approved radioactive diagnostic agent for positron emission tomography (PET) imaging of tau pathology in the brain, it has revolutionized the in vivo assessment of one of the key hallmarks of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery and development history of Flortaucipir, detailing its chemical synthesis, preclinical evaluation, pharmacokinetic profile, and pivotal clinical trials that led to its regulatory approval. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a novel neuroimaging agent from the laboratory to clinical practice.

Introduction: The Unmet Need for Tau Imaging

For decades, the definitive diagnosis of Alzheimer's disease was only possible through post-mortem examination of brain tissue, identifying the characteristic amyloid-β plaques and neurofibrillary tangles (NFTs) of aggregated tau protein. While amyloid PET tracers became available in the early 2010s, the ability to visualize and quantify tau pathology in the living brain remained a significant challenge.[1] The distribution and density of NFTs are known to correlate more closely with cognitive decline in Alzheimer's disease than amyloid plaques, making a reliable tau imaging agent a critical unmet need for accurate diagnosis, disease staging, and the development of targeted anti-tau therapies.[2][3]

Discovery and Preclinical Development

Flortaucipir, formerly known as ¹⁸F-T807, was discovered by Siemens Molecular Imaging Biomarker Research.[1][4] The development process involved screening various chemical compounds for their ability to bind with high affinity and selectivity to paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease.[1][5]

In Vitro Characterization

Initial in vitro studies using autoradiography on post-mortem human brain tissue from patients with Alzheimer's disease demonstrated that Flortaucipir selectively binds to NFTs.[3][5] These studies confirmed co-localization with PHF-tau pathology and a lack of significant binding to amyloid-β plaques.[3]

Table 1: In Vitro Binding Affinity of Flortaucipir

| Target | Dissociation Constant (Kd) | Reference |

| Paired Helical Filament (PHF) Tau | 14.6 nM | [3] |

| Paired Helical Filament (PHF) Tau | 0.57 nM | [6] |

Note: Variations in reported Kd values may be due to different experimental conditions and tissue preparations.

Off-Target Binding

A critical aspect of preclinical evaluation is the assessment of off-target binding. Studies revealed that Flortaucipir exhibits some off-target binding to monoamine oxidase A (MAO-A) and MAO-B, as well as to structures containing melanin, neuromelanin, and iron.[2][7] This can lead to signal in regions like the substantia nigra and choroid plexus, which needs to be considered during image interpretation.[3][8] However, in vivo studies have not consistently replicated significant binding to MAO-A or MAO-B.[7]

Radiochemistry and Synthesis

Flortaucipir is a fluorine-18 (¹⁸F) labeled radiotracer. ¹⁸F is a positron-emitting radionuclide with a half-life of 109.8 minutes, which is suitable for PET imaging.[1][2] The radiosynthesis of Flortaucipir has been optimized for automated production to ensure high radiochemical yield and purity for clinical use.[9][10]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Flortaucipir

A common method for the automated synthesis of [¹⁸F]Flortaucipir involves a two-step, one-pot procedure using a precursor molecule. The general steps are as follows:

-

¹⁸F-Fluorination: The precursor, often a nitro- or bromo-substituted derivative, undergoes nucleophilic substitution with [¹⁸F]fluoride. This reaction is typically carried out in an anhydrous solvent at an elevated temperature.

-

Deprotection: A protecting group on the precursor molecule is removed, often through acid or base hydrolysis, to yield the final [¹⁸F]Flortaucipir product.

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiotracer from unreacted precursors and byproducts.

-

Formulation: The purified [¹⁸F]Flortaucipir is formulated in a physiologically compatible solution for intravenous injection.

Table 2: Radiosynthesis Parameters for [¹⁸F]Flortaucipir

| Parameter | Value | Reference |

| Total Synthesis Time | ~55-70 min | [9][10] |

| Non-Decay Corrected Radiochemical Yield | 14.8-16.6% | [10] |

| Radiochemical Purity | >99% | [10][11] |

| Molar Activity | 247.9-384.8 GBq/µmol | [10][11] |

Pharmacokinetics and Metabolism

Following intravenous administration, Flortaucipir rapidly distributes throughout the body and crosses the blood-brain barrier.[2][6]

Experimental Protocol: Human Pharmacokinetic Study

Human pharmacokinetic studies typically involve the following:

-

Administration: A single intravenous bolus of Flortaucipir is administered to subjects.

-

Blood Sampling: Serial arterial or venous blood samples are collected at various time points post-injection.

-

Metabolite Analysis: Blood samples are analyzed using techniques like HPLC to separate the parent radiotracer from its metabolites.

-

Data Analysis: Time-activity curves for the parent compound and metabolites in plasma are generated to determine pharmacokinetic parameters.

Table 3: Pharmacokinetic Properties of Flortaucipir F 18

| Parameter | Value | Reference |

| Blood Clearance | <10% of injected radioactivity at 5 min post-injection; <5% at 10 min | |

| Plasma Half-life (biexponential) | 18.1 ± 5.8 min and 2.4 ± 0.5 min | [2] |

| Major Routes of Elimination | Hepatobiliary and renal | [2] |

| Parent Compound in Circulation (80-100 min) | ~28-34% |

Clinical Development and Trials

The clinical development of Flortaucipir involved a series of studies to establish its safety and efficacy for imaging tau pathology.

Phase 3 Clinical Trials

Two pivotal Phase 3 studies (NCT02016560 and NCT03901105) were crucial for the FDA approval of Flortaucipir.[12] These studies evaluated the performance of Flortaucipir PET imaging in diagnosing and predicting the progression of Alzheimer's disease.

One key study enrolled terminally ill patients who agreed to undergo Flortaucipir imaging and donate their brains for post-mortem analysis.[4] This allowed for a direct comparison of in vivo PET signal with the definitive neuropathological assessment of NFT density and distribution. The results demonstrated a high sensitivity and specificity of Flortaucipir for detecting advanced tau pathology.[13]

Table 4: Performance of Flortaucipir PET in a Phase 3 Autopsy-Confirmed Study

| Reader Performance (n=5 readers) | Sensitivity | Specificity | Reference |

| For High NFT Pathology | 89.1% - 93.5% | 66.7% - 94.4% | [14] |

| For High AD Neuropathologic Change | 95.1% - 97.6% | 65.9% - 90.2% | [14] |

Clinical Utility

Clinical studies have shown that the pattern of Flortaucipir uptake in the brain correlates with the known neuropathological staging of tau in Alzheimer's disease (Braak stages).[3][15] Furthermore, Flortaucipir PET has demonstrated the ability to predict the risk of clinical progression in patients with mild cognitive impairment (MCI) and Alzheimer's disease.[12][16]

Visualizations

Flortaucipir Development and Evaluation Workflow

Caption: High-level workflow of Flortaucipir's development from preclinical to regulatory approval.

PET Imaging and Analysis Pipeline

Caption: Simplified workflow for Flortaucipir PET imaging and subsequent data analysis.

Limitations and Future Directions

While Flortaucipir is a powerful tool, it is not without limitations. As mentioned, off-target binding can complicate image interpretation.[2][7] Additionally, its binding affinity may be lower for the tau isoforms found in non-Alzheimer's tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD).[17][18]

Future research is focused on the development of second-generation tau PET tracers with improved selectivity and reduced off-target binding.[17] Nevertheless, Flortaucipir remains a cornerstone of Alzheimer's disease research and is playing a vital role in the ongoing development and testing of novel therapeutics.

Conclusion

The discovery and development of Flortaucipir (¹⁸F-AV-1451) represents a significant advancement in the field of neuroimaging. Through a rigorous process of preclinical and clinical evaluation, it has been established as a reliable and validated biomarker for in vivo assessment of tau pathology in Alzheimer's disease. This technical guide has provided a detailed overview of its journey from a promising chemical compound to an FDA-approved diagnostic agent, highlighting the key experimental data and methodologies that underpinned its success. Flortaucipir continues to be an invaluable tool for researchers and clinicians, enhancing our understanding of Alzheimer's disease and paving the way for the development of effective treatments.

References

- 1. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]

- 5. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aggregated Tau Measured by Visual Interpretation of Flortaucipir Positron Emission Tomography and the Associated Risk of Clinical Progression of Mild Cognitive Impairment and Alzheimer Disease: Results From 2 Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 14. diagnosticimaging.com [diagnosticimaging.com]

- 15. academic.oup.com [academic.oup.com]

- 16. auntminnie.com [auntminnie.com]

- 17. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Flortaucipir's Interaction with Tau Protein: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Flortaucipir (18F), also known as AV-1451 or [F-18]T807, is a leading radiotracer for positron emission tomography (PET) imaging of tau pathology in the brain, a hallmark of Alzheimer's disease and other tauopathies.[1][2] Understanding its precise binding characteristics is paramount for accurate interpretation of PET imaging data and for the development of next-generation tau imaging agents. This technical guide synthesizes the current scientific understanding of Flortaucipir's binding sites on the tau protein, detailing both its primary interactions and off-target binding profiles.

Primary Binding Site on Aggregated Tau

Flortaucipir exhibits high affinity for paired helical filament (PHF) tau, the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3] Its ability to cross the blood-brain barrier and bind to these aggregates allows for the in vivo visualization of tau pathology.[1][2]

A landmark cryo-electron microscopy (cryo-EM) study provided high-resolution structural insights into the binding of Flortaucipir to tau filaments. While the study unexpectedly did not visualize binding to Alzheimer's disease PHFs, it successfully identified a specific binding site on Chronic Traumatic Encephalopathy (CTE) Type I tau filaments.

In this CTE tau filament structure, Flortaucipir was found to bind in a 1:1 molecular stoichiometry with the tau protein. The binding site is located in a small cavity adjacent to lysine 353 (K353) and aspartate 358 (D358) of the tau protein.[4][5] The interaction buries a relatively small solvent-accessible surface area of 79 Ų, which constitutes only 18% of the Flortaucipir molecule's surface.[4] This is in contrast to other ligands that may bury a larger surface area upon binding.[4]

Quantitative Binding Affinity

The binding affinity of Flortaucipir for tau aggregates has been quantified in vitro. Autoradiography studies using post-mortem human brain tissue from patients with Alzheimer's disease have been instrumental in determining these values.

| Parameter | Value | Tissue Source | Method |

| Dissociation Constant (Kd) | 14.6 nM | Frontal lobe of Alzheimer's disease patients | In vitro autoradiography |

Table 1: Quantitative binding data for Flortaucipir to tau aggregates.[6]

Off-Target Binding Profile

A significant consideration in the use of Flortaucipir is its propensity for off-target binding, which can lead to signal in brain regions not typically associated with tau pathology and complicate image interpretation.[3] This off-target binding has been reported in various brain structures and to several biomolecules.

Identified Off-Target Binding Sites:

-

Monoamine Oxidase (MAO): Flortaucipir has shown binding affinity for both MAO-A and MAO-B.[1][7] However, some studies suggest that the contribution of MAO binding to the overall PET signal in regions with significant tau pathology is minimal due to fast dissociation rates.[7]

-

Neuromelanin and Melanin: Binding has been observed in regions rich in neuromelanin and melanin-containing cells, such as the substantia nigra and leptomeningeal melanocytes.[1][3][7]

-

Iron: A correlation between Flortaucipir signal and iron accumulation has been noted, particularly in the basal ganglia.[3]

-

Other Structures: Off-target binding has also been reported in the choroid plexus, caudate, putamen, pallidum, and thalamus.[3][8][9] Additionally, binding has been associated with microhemorrhages and calcifications.[3]

Experimental Methodologies

The characterization of Flortaucipir's binding sites has been achieved through a combination of sophisticated experimental techniques.

Positron Emission Tomography (PET) Imaging

PET imaging is the primary in vivo method for visualizing the distribution and density of Flortaucipir binding in the human brain.

In Vitro Autoradiography

This technique is crucial for quantifying the binding affinity of radiotracers to their targets in post-mortem tissue sections.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the high-resolution structural determination of biological macromolecules, providing atomic-level detail of ligand-protein interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]

- 3. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir [scholarworks.indianapolis.iu.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]

- 9. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]

Flortaucipir F-18: A Technical Guide to Radiolabeling and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flortaucipir F-18 (also known as [¹⁸F]T807, [¹⁸F]AV-1451, and under the brand name Tauvid®) is a radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs).[1][2] NFTs are a hallmark pathology of Alzheimer's disease and other tauopathies.[2][3] This technical guide provides an in-depth overview of the radiolabeling process for Flortaucipir F-18, its key chemical properties, and detailed experimental protocols for its synthesis and quality control, intended for researchers, scientists, and drug development professionals.

Chemical Properties

Flortaucipir is chemically described as 7-(6-[¹⁸F]fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole.[1] It is a small, lipophilic molecule that readily crosses the blood-brain barrier to bind to the β-sheet structures of paired helical filaments (PHFs) that form NFTs.[3]

| Property | Value | Reference |

| IUPAC Name | 7-(6-[¹⁸F]fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | [1] |

| Molecular Formula | C₁₆H₁₀¹⁸FN₃ | [1] |

| Molar Mass | 262.27 g·mol⁻¹ | [3] |

| Half-life of ¹⁸F | 109.8 minutes | [3] |

| Mechanism of Action | Binds to aggregated tau protein (neurofibrillary tangles) | [3][4] |

Radiolabeling of Flortaucipir F-18

The radiosynthesis of Flortaucipir F-18 is typically achieved through a nucleophilic aromatic substitution reaction (SₙAr) on a suitable precursor molecule. An automated synthesis approach is commonly employed to ensure reproducibility and compliance with Good Manufacturing Practice (GMP).[5][6][7]

Precursor

The most commonly used precursor for the radiosynthesis of Flortaucipir F-18 is AV1622, which has a trimethylammonium leaving group.[5] This precursor has shown advantages over earlier nitro-precursors by simplifying the purification process.[5] N-Boc-protected precursors have also been utilized to improve solubility and yield.[5][7]

Automated Radiosynthesis Workflow

The automated synthesis of Flortaucipir F-18 generally involves the following key steps:

-

[¹⁸F]Fluoride Trapping and Elution : Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA cartridge). It is then eluted into the reaction vessel using a solution of a phase transfer catalyst, typically a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex.[5][6]

-

Azeotropic Drying : The [¹⁸F]fluoride/K₂₂₂ mixture is dried to remove water, which is crucial for the efficiency of the subsequent nucleophilic substitution reaction. This is typically achieved by heating under a stream of inert gas.[5]

-

Nucleophilic Radiofluorination : The precursor (e.g., AV1622) dissolved in a suitable organic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 110°C) for a short duration (e.g., 5 minutes) to facilitate the nucleophilic substitution.[6]

-

Deprotection (if necessary) : If a Boc-protected precursor is used, a deprotection step is required. This is often achieved by acid hydrolysis (e.g., with HCl) at an elevated temperature.[5][6] Some methods have been developed for a one-step radiofluorination and deprotection.[5]

-

Purification : The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]Flortaucipir from unreacted [¹⁸F]fluoride, the precursor, and other impurities.[5][6]

-

Formulation : The collected HPLC fraction containing [¹⁸F]Flortaucipir is reformulated into a pharmaceutically acceptable solution. This typically involves trapping the product on a solid-phase extraction (SPE) cartridge (e.g., tC18), washing with sterile water, and eluting with ethanol, followed by dilution with saline to achieve the final injectable formulation.[6]

Caption: Automated radiosynthesis workflow for Flortaucipir F-18.

Experimental Protocols

Automated Radiosynthesis of [¹⁸F]Flortaucipir

The following protocol is a generalized procedure based on published methods.[5][6]

-

[¹⁸F]Fluoride Trapping and Elution : Load the cyclotron-produced [¹⁸F]fluoride onto a QMA cartridge. Elute the trapped [¹⁸F]fluoride with a solution of 1 mL of K₂₂₂/K₂CO₃ into the reactor.

-

Azeotropic Drying : Heat the reactor to 70°C for 3 minutes, followed by 100°C for 2 minutes under a nitrogen stream to dry the [¹⁸F]fluoride.

-

Radiolabeling : Add 1 mg of the precursor AV1622 dissolved in 1 mL of DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110°C for 5 minutes.

-

Hydrolysis : Cool the reactor and add 3 N HCl (aq). Heat at 100°C for 5 minutes for deprotection.

-

Neutralization and Pre-purification : Neutralize the reaction mixture with 0.5 N NaOH (aq). Pass the mixture through an Oasis HLB cartridge, wash with water, and elute the crude product with 1.5 mL of acetonitrile.

-

HPLC Purification : Dilute the crude product with 1.5 mL of water and inject it onto a semi-preparative C18 HPLC column. Elute with a mobile phase of acetonitrile and 10 mM ammonium acetate (30/70 v/v) at a flow rate of 4 mL/min. Collect the fraction corresponding to [¹⁸F]Flortaucipir, detected by UV (270 nm) and radioactivity detectors.

-

Formulation : Dilute the collected HPLC fraction with 30 mL of water and trap it on a tC18 cartridge. Wash the cartridge with 10 mL of sterile water. Elute the final product with 1.2 mL of ethanol and formulate with 10 mL of 0.9% sodium chloride.

Quality Control

A comprehensive set of quality control (QC) tests are performed to ensure the final product meets the specifications for human use.[5][6]

| QC Test | Specification | Method |

| Appearance | Clear, colorless solution, free of particulate matter | Visual inspection |

| pH | 4.5 - 8.0 | pH test strips |

| Radiochemical Purity | > 99% | Analytical HPLC |

| Radiochemical Identity | Retention time matches reference standard (within 3% deviation) | Analytical HPLC |

| Molar Activity | ≥ 37 GBq/µmol (1000 mCi/µmol) at End of Synthesis (EOS) | Analytical HPLC |

| Residual Solvents | Ethanol < 10% | Gas Chromatography (GC) |

| Residual K₂.₂.₂ | < 50 µg/mL | Thin Layer Chromatography (TLC) |

| Radionuclidic Purity | No long-lived isotopes observed after decay | Gamma spectroscopy |

| Bacterial Endotoxins | As per pharmacopeia standards | LAL test |

| Sterility | Sterile | Sterility testing |

Quantitative Data

The following table summarizes typical quantitative data for the automated production of [¹⁸F]Flortaucipir.

| Parameter | Reported Values | Reference |

| Total Synthesis Time | ~55 min | [5][6] |

| Radiochemical Yield (non-decay corrected) | 14.8 - 16.6% | [5][6] |

| Radiochemical Purity | > 99.9% | [5][6] |

| Molar Activity at EOS | 247.9 - 384.8 GBq/µmol (6.7 - 10.4 Ci/µmol) | [2][5][6] |

| Starting [¹⁸F]Fluoride Activity | 101 - 113 GBq (2741 - 3061 mCi) | [2] |

| Final Product Activity at EOS | 15.8 - 18.8 GBq (426 - 507 mCi) | [2] |

Mechanism of Action and Clinical Relevance

Flortaucipir F-18 is a diagnostic tool whose mechanism of action is its high-affinity binding to aggregated tau protein in the brain.[4] In neurodegenerative diseases like Alzheimer's, tau protein becomes hyperphosphorylated and aggregates into NFTs, which are correlated with cognitive decline.[3][8] Pathological tau can activate signaling pathways involving kinases like GSK3β and phosphatases like PP1, leading to disruption of axonal transport.[9] Flortaucipir F-18 allows for the in vivo visualization and quantification of this tau pathology using PET, providing valuable information for diagnosis, monitoring disease progression, and evaluating the efficacy of anti-tau therapies.[4][10][11]

Caption: Logical relationship of Flortaucipir F-18 to tau pathology.

Conclusion

The automated synthesis of Flortaucipir F-18 provides a reliable and reproducible method for producing this important radiopharmaceutical for clinical and research applications.[5] The well-defined chemical properties and radiolabeling procedures, coupled with rigorous quality control, ensure a high-quality product for the sensitive and specific imaging of tau pathology in the human brain. This technical guide serves as a comprehensive resource for professionals involved in the production and use of Flortaucipir F-18.

References

- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]

- 2. e-century.us [e-century.us]

- 3. Flortaucipir F-18 | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]

- 5. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. openmedscience.com [openmedscience.com]

- 11. firstwordpharma.com [firstwordpharma.com]

In-vitro Characterization of Flortaucipir Binding to Paired Helical Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Flortaucipir, a key radiotracer for positron emission tomography (PET) imaging of tau pathology in Alzheimer's disease. The document details the binding characteristics of Flortaucipir to paired helical filaments (PHFs), outlines experimental protocols for its characterization, and presents quantitative data to inform future research and drug development.

Quantitative Binding Characteristics of Flortaucipir

The following tables summarize the in-vitro binding data for Flortaucipir, providing insights into its affinity for PHF-tau and potential off-target binding sites.

Table 1: Binding Affinity of Flortaucipir for Paired Helical Filament (PHF) Tau

| Assay Type | Ligand | Tissue/Preparation | Dissociation Constant (Kd) | Reference |

| Homologous Competition | [3H]Flortaucipir | Human AD Brain Homogenate | 0.68 nM | [1] |

| Saturation Binding | [3H]Flortaucipir | Human AD Brain Homogenate | 0.57 nM | [1] |

| In-vitro Autoradiography | [18F]Flortaucipir | Human AD Frontal Lobe Sections | 14.6 nM | [2] |

Table 2: Off-Target Binding Affinity of Flortaucipir

| Target | Ligand | Preparation | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| Monoamine Oxidase A (MAO-A) | [3H]Flortaucipir | Recombinant Human MAO-A | Kd = 1.6 ± 0.4 nM | [1] |

| Monoamine Oxidase A (MAO-A) | Unlabeled Flortaucipir | Recombinant Human MAO-A | Ki = 2.4 nM | [1] |

| Monoamine Oxidase B (MAO-B) | [3H]Flortaucipir | Recombinant Human MAO-B | Kd = 21 ± 9 nM | [1] |

| Monoamine Oxidase B (MAO-B) | Unlabeled Flortaucipir | Recombinant Human MAO-B | Ki = 45 nM | [1] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize Flortaucipir binding are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In-vitro Autoradiography on Human Brain Tissue

This protocol outlines the steps for visualizing the binding of [18F]Flortaucipir to tau pathology in postmortem human brain tissue sections.

Materials:

-

Frozen human brain sections (10-20 µm thickness) from Alzheimer's disease (AD) and control cases, mounted on glass slides.

-

[18F]Flortaucipir radioligand.

-

Phosphate-buffered saline (PBS).

-

Ethanol solutions (e.g., 50% and 70%).

-

Phosphor imaging plates or digital autoradiography system.

-

Incubation chambers.

Procedure:

-

Tissue Preparation: Allow the frozen brain sections to thaw to room temperature. A pre-incubation step in PBS may be performed to rehydrate the tissue.

-

Incubation: Incubate the slides in a solution containing [18F]Flortaucipir (typically in the low nanomolar range) in PBS at room temperature for a defined period (e.g., 60-120 minutes). To determine non-specific binding, a parallel set of slides is incubated with an excess of non-radioactive ("cold") Flortaucipir.

-

Washing: After incubation, wash the slides to remove unbound radioligand. This typically involves a series of washes in cold PBS and then in a mixture of PBS and ethanol. The ethanol wash is crucial for reducing non-specific binding.

-

Drying: Dry the washed slides with a stream of cold air.

-

Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system for a sufficient duration to obtain a clear signal.

-

Data Analysis: Quantify the signal intensity in different brain regions using appropriate software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled Flortaucipir by measuring its ability to compete with a radiolabeled ligand for binding to PHF-tau.

Materials:

-

Homogenates of human brain tissue from AD patients containing PHFs.

-

[3H]Flortaucipir or another suitable radioligand.

-

Unlabeled Flortaucipir.

-

Assay buffer (e.g., Tris-HCl with additives).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a series of tubes, add a constant amount of brain homogenate and a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of unlabeled Flortaucipir to the tubes.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled Flortaucipir. The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Visualized Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the binding logic of Flortaucipir.

Caption: In-vitro Autoradiography Workflow.

Caption: Competition Binding Assay Workflow.

Caption: Flortaucipir Binding Interactions.

References

Understanding the pharmacokinetics and biodistribution of Flortaucipir

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Flortaucipir ([¹⁸F]AV-1451)

Introduction

Flortaucipir F-18, also known as [¹⁸F]AV-1451, is a radiopharmaceutical agent developed for positron emission tomography (PET) imaging.[1] It is designed to selectively bind to aggregated tau protein, which forms neurofibrillary tangles (NFTs) in the brain.[1][2] These tangles are a key pathological hallmark of Alzheimer's disease and other tauopathies.[1] This guide provides a detailed overview of the pharmacokinetics, biodistribution, and experimental protocols related to Flortaucipir, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Flortaucipir is a small, lipophilic molecule that contains the radioisotope Fluorine-18 ([¹⁸F]).[2] This composition allows it to cross the blood-brain barrier after intravenous injection.[1][2] Once in the brain, Flortaucipir exhibits high binding affinity for the paired helical filaments (PHFs) of hyperphosphorylated tau protein that constitute NFTs.[2] The radioactive decay of ¹⁸F emits positrons, which produce gamma photons that can be detected by a PET scanner, enabling the in vivo visualization of tau pathology.[2]

Signaling Pathway Disruption by Pathogenic Tau

While Flortaucipir's primary role is imaging, the pathology it visualizes involves the disruption of key signaling pathways. Pathogenic tau can interfere with fast axonal transport, a critical process for neuronal function. This disruption is mediated by the activation of certain kinases and phosphatases.

Pharmacokinetics

The pharmacokinetic profile of Flortaucipir is characterized by its rapid distribution and clearance.

| Parameter | Value | Species | Reference |

| Plasma Radioactivity | |||

| 5 minutes post-injection | 0.89 %ID/g | Mouse | [3] |

| 15 minutes post-injection | 0.68 %ID/g | Mouse | [3] |

| 30 minutes post-injection | 0.64 %ID/g | Mouse | [3] |

| Metabolism | Metabolized into several components | Human | [3] |

| Excretion | Primarily through biliary and renal pathways | Mouse, Monkey, Human | [3] |

| Physical Half-life of ¹⁸F | ~110 minutes | - | [2][3] |

Biodistribution

Flortaucipir distributes throughout the body, with specific binding in the brain and some off-target binding in other tissues.

Brain Distribution and On-Target Binding

Flortaucipir's primary value lies in its ability to bind to tau aggregates in the brain. The distribution of the tracer signal correlates with the known progression of tau pathology in Alzheimer's disease, as described by the Braak staging system.[4][5]

| Brain Region | Binding Characteristics | Reference |

| Entorhinal Cortex | Early and significant uptake, differentiating high ADNC from PART. | [4][6] |

| Limbic Regions | Uptake increases with disease progression. | [7] |

| Neocortical Regions | Uptake is significantly higher in more advanced clinical stages of Alzheimer's disease. | [8] |

Off-Target Binding

Flortaucipir also exhibits off-target binding to other molecules and in various tissues, which is an important consideration for image interpretation.

| Off-Target Site | Description | Reference |

| MAO-A and MAO-B | Binding to monoamine oxidases. | [2] |

| Melanin & Neuromelanin | Binding in regions with high concentrations of these pigments. | [2] |

| Iron | Binding in areas with high iron content. | [2] |

| Choroid Plexus | Non-specific binding can be observed. | [8] |

Experimental Protocols

A standardized protocol is crucial for acquiring reliable and reproducible Flortaucipir PET imaging data.

Flortaucipir PET Imaging Workflow

References

- 1. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pmda.go.jp [pmda.go.jp]

- 4. Flortaucipir PET uncovers relationships between tau and β-amyloid in aging, primary age related tauopathy, and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flortaucipir PET uncovers relationships between tau and amyloid-β in primary age-related tauopathy and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Flortaucipir ([18F]AV-1451): A Technical Guide to its Application in Differentiating 3R/4R and 4R Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flortaucipir ([18F]AV-1451), a positron emission tomography (PET) tracer, has emerged as a critical tool for the in vivo detection of tau pathology, a hallmark of several neurodegenerative diseases. This technical guide provides an in-depth analysis of Flortaucipir's utility in distinguishing between mixed 3-repeat and 4-repeat (3R/4R) tauopathies, such as Alzheimer's disease (AD), and pure 4-repeat (4R) tauopathies, including Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD). This document synthesizes quantitative binding data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize Flortaucipir in their studies. While Flortaucipir exhibits high affinity for the paired helical filaments (PHFs) of 3R/4R tau characteristic of AD, its application in 4R tauopathies is limited by a significantly lower binding affinity and off-target binding, necessitating careful interpretation of imaging data.

Introduction: The Tauopathy Landscape and the Role of Flortaucipir

Tauopathies are a class of neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau.[1] The human brain expresses six tau isoforms, which are categorized based on the number of microtubule-binding repeats (either three or four), giving rise to 3R and 4R tau.[2] Alzheimer's disease is the most common tauopathy and is characterized by the aggregation of both 3R and 4R tau isoforms into paired helical filaments (PHFs).[2] In contrast, a group of disorders including PSP and CBD are characterized by the exclusive aggregation of 4R tau into straight or twisted filaments.[2][3]

The ability to differentiate between these tauopathies in vivo is crucial for accurate diagnosis, patient stratification in clinical trials, and the development of targeted therapies. Flortaucipir is a PET tracer designed to bind to aggregated tau, offering a non-invasive window into the underlying pathology.[4] However, its binding affinity varies significantly across different tau aggregate structures, a critical consideration for its use in differential diagnosis.

Quantitative Binding Characteristics of Flortaucipir

The differential binding of Flortaucipir to various tau isoforms and aggregate structures is the basis for its utility in distinguishing between tauopathies. The following table summarizes the key quantitative binding data for Flortaucipir.

| Parameter | Tau Type | Disease Context | Value | Reference |

| Dissociation Constant (Kd) | Paired Helical Filament (PHF) Tau | Alzheimer's Disease (AD) Brain Homogenates | 0.57 nM | [4] |

| Binding Affinity | 4R Tau Aggregates | Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD) | Low to negligible | [4] |

| Off-Target Binding | Monoamine Oxidase A (MAO-A) | In vitro | Low nanomolar affinity with fast dissociation | [5] |

| Off-Target Binding | Monoamine Oxidase B (MAO-B) | In vitro | Micromolar affinity | [5] |

Key Insights:

-

Flortaucipir demonstrates high, subnanomolar affinity for PHF-tau found in Alzheimer's disease.[4]

-

Its binding to the straight filaments characteristic of 4R tauopathies is significantly weaker, often making it difficult to distinguish from background signal in vivo.[4]

-

Off-target binding to MAO-A and MAO-B has been reported, particularly in the basal ganglia and brainstem, which can complicate the interpretation of Flortaucipir PET scans in regions relevant to 4R tauopathies.[5]

Experimental Protocols

In Vitro Binding Assay: Autoradiography

Autoradiography on postmortem brain tissue is a fundamental technique for characterizing the binding of radiotracers like Flortaucipir to specific pathologies.

Protocol:

-

Tissue Preparation:

-

Obtain frozen human brain tissue sections (typically 10-20 µm thick) from well-characterized cases of AD, PSP, CBD, and control subjects.

-

Mount the tissue sections onto microscope slides.

-

-

Radioligand Incubation:

-

Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) to wash away any unbound proteins.

-

Incubate the slides with a solution containing [18F]Flortaucipir (typically in the low nanomolar range) in a buffer solution for a defined period (e.g., 60 minutes) at room temperature.

-

To determine non-specific binding, a parallel set of slides is incubated with [18F]Flortaucipir in the presence of a high concentration of a non-radioactive competing ligand.

-

-

Washing:

-

Wash the slides in a series of buffer solutions to remove unbound radioligand. This step is critical to reduce background signal.

-

-

Imaging:

-

Expose the dried slides to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days, depending on the radioactivity.

-

Scan the imaging screen or develop the film to visualize the distribution and density of radioligand binding.

-

-

Quantification:

-

Use densitometry software to quantify the autoradiographic signal in specific brain regions.

-

Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

-

In Vivo Imaging: Flortaucipir PET Scan

Patient Preparation:

-

No specific dietary restrictions are required. Patients can continue their regular medications.[6]

-

Ensure the patient is well-hydrated.

-

Explain the procedure to the patient to minimize anxiety and movement during the scan.[6]

Radiotracer Administration and Uptake:

-

Administer a single intravenous bolus of 370 MBq (10 mCi) of Flortaucipir.[6]

-

Follow the injection with a saline flush.[6]

-

An uptake period of 80-100 minutes is recommended before starting the scan.[6]

Image Acquisition:

-

Position the patient's head comfortably in the center of the PET scanner's field of view. A head holder or other restraints may be used to minimize movement.[6]

-

Acquire a static PET scan for 20 minutes.[6]

-

A low-dose CT or an MRI scan is typically acquired for attenuation correction and anatomical co-registration.[6]

Image Processing and Analysis:

-

Reconstruct the PET data using standard algorithms.

-

Co-register the PET images with the anatomical (CT or MRI) images.

-

Define regions of interest (ROIs) on the anatomical images corresponding to areas of expected tau pathology (e.g., temporal lobe for AD, basal ganglia and brainstem for PSP).

-

Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in the ROIs to a reference region with low expected tau binding, such as the cerebellar gray matter.

Visualizing the Molecular and Experimental Landscape

Signaling Pathways in Tau Aggregation

The distinct molecular pathways leading to the aggregation of 3R/4R tau in AD versus 4R tau in PSP are crucial for understanding the differential binding of Flortaucipir.

Caption: Differential tau aggregation pathways in AD and PSP.

Experimental Workflow for Flortaucipir PET Imaging

The following diagram illustrates the key steps in a typical Flortaucipir PET imaging study.

Caption: Standardized workflow for a Flortaucipir PET study.

Logical Framework for Differentiating Tauopathies with Flortaucipir

This diagram outlines the decision-making process when interpreting Flortaucipir PET scans for the differential diagnosis of tauopathies.

Caption: Decision tree for interpreting Flortaucipir PET scans.

Conclusion and Future Directions

Flortaucipir is a powerful tool for the in vivo detection of 3R/4R tau pathology in Alzheimer's disease. Its high affinity for PHFs allows for reliable visualization and quantification of the tau burden in AD. However, its utility for differentiating 4R tauopathies is limited by its low binding affinity to the straight tau filaments characteristic of these disorders and the potential for off-target binding in key anatomical regions. Researchers and clinicians must be cognizant of these limitations when interpreting Flortaucipir PET scans in patients with suspected 4R tauopathies.

Future research is focused on the development of second-generation tau PET tracers with improved affinity and selectivity for 4R tau aggregates. These next-generation tracers hold the promise of enabling more accurate differential diagnosis and facilitating the development of targeted therapies for PSP, CBD, and other 4R tauopathies. A thorough understanding of Flortaucipir's binding characteristics and appropriate application of imaging protocols, as outlined in this guide, remains essential for advancing our understanding of the complex landscape of neurodegenerative tauopathies.

References

- 1. Three‐repeat and four‐repeat tau isoforms form different oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Processing of Tau Protein in Progressive Supranuclear Palsy: Neuronal and Glial Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progressive supranuclear palsy - Wikipedia [en.wikipedia.org]

- 4. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Early-Stage Alzheimer's Disease: A Technical Guide to Flortaucipir PET

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of tau-targeted positron emission tomography (PET) tracers has revolutionized the in vivo assessment of Alzheimer's disease (AD) pathology. Among these, Flortaucipir (¹⁸F), also known as AV-1451 or T807, stands out as the first and only FDA-approved tau PET tracer.[1][2] This technical guide provides a comprehensive overview of the use of Flortaucipir PET for the early detection of Alzheimer's disease, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Principles and Mechanism of Action

Flortaucipir is a radioisotope-labeled imaging agent designed to bind specifically to the paired helical filament (PHF) tau aggregates, which are a hallmark of Alzheimer's disease.[3] The tracer exhibits a higher affinity for the mixed 3- and 4-repeat (3R/4R) tau isoforms characteristic of AD neurofibrillary tangles (NFTs) compared to the tau aggregates found in other tauopathies.[4] This specificity allows for the in vivo visualization and quantification of the tau burden in the brain, providing a critical biomarker for disease staging and progression.

The accumulation of tau pathology, as measured by Flortaucipir PET, is strongly correlated with cognitive decline and neurodegeneration in Alzheimer's disease.[2][5] This relationship is often more robust than that observed with other biomarkers, such as amyloid-β PET or cerebrospinal fluid (CSF) measures of tau.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on Flortaucipir PET in early-stage Alzheimer's disease.

Table 1: Diagnostic Accuracy of Flortaucipir PET

| Population | Comparison | Sensitivity | Specificity | AUC | Reference |

| Clinically Diagnosed AD vs. Non-AD Neurodegenerative Disorders | Temporal Meta-ROI SUVR | 89.9% | 90.6% | 0.92-0.95 | [6] |

| Autopsy-Confirmed High AD Neuropathologic Change | Visual Read | 94.7% | 80.8% | N/A | [1] |

| Autopsy-Confirmed Braak Stage V/VI | Visual Read | 92.3% | 80.0% | N/A | [1] |

Table 2: Longitudinal Changes in Flortaucipir SUVR

| Population | Time Frame | Mean SUVR Change (Least Squared Mean) | Significance (p-value) | Reference |

| Amyloid-β Positive (MCI & AD) | 18 months | 0.0524 ± 0.0085 | < 0.0001 | [7] |

| Amyloid-β Negative (Cognitively Normal) | 18 months | 0.0007 ± 0.0024 | 0.7850 | [7] |

| Amyloid-β Positive (Cognitively Impaired) | ~1 year | ~3% per year increase | N/A | [8] |

Table 3: Correlation of Flortaucipir SUVR with Other Biomarkers

| Biomarker | Correlation with Flortaucipir SUVR (r-value) | Brain Region | Reference |

| CSF p-tau181 | 0.29 - 0.75 | Various | [2] |

| CSF t-tau | 0.37 - 0.80 | Various | [2] |

| CSF p-tau217 | 0.78 | Global | [2] |

| Cortical Thickness | Negative Association | Regional | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for Flortaucipir PET imaging based on common methodologies cited in the literature.

Subject Preparation and Tracer Administration

-

Subject Selection: Participants are typically recruited based on clinical diagnosis (e.g., cognitively normal, mild cognitive impairment, probable AD). Amyloid status is often determined via amyloid PET or CSF analysis.

-

Tracer Injection: A standard intravenous dose of 370 MBq (10 mCi) of Flortaucipir (¹⁸F) is administered.[7][8]

PET Image Acquisition

-

Uptake Period: A waiting period of 80 to 100 minutes post-injection allows for optimal tracer uptake and clearance from the blood pool.

-

Scanning: A static PET scan of 20 minutes in duration is typically acquired.[7][8] Dynamic scanning protocols can also be used for more quantitative analysis of tracer kinetics.[9]

-

Image Reconstruction: Images are reconstructed using standard algorithms, such as ordered subset expectation maximization (OSEM).

Image Processing and Analysis

-

Motion Correction: PET images are corrected for head motion.

-

Co-registration: The PET images are co-registered to the subject's structural MRI (typically a T1-weighted image) to provide anatomical context.[8]

-

Standardized Uptake Value Ratio (SUVR) Calculation:

-

A reference region with low specific binding, such as the cerebellar gray matter, is defined.

-

The mean tracer uptake in target regions of interest (ROIs) is divided by the mean uptake in the reference region to generate SUVRs.

-

This normalization corrects for variations in injected dose, body mass, and global tracer uptake.

-

-

Voxel-wise Analysis: Statistical parametric mapping (SPM) or similar software can be used to perform voxel-wise comparisons of Flortaucipir uptake between groups.[8]

Mandatory Visualizations

Signaling Pathway of Flortaucipir Binding

Caption: Flortaucipir binding to PHF-tau and potential off-target sites.

Experimental Workflow for Flortaucipir PET Studies

Caption: Standardized workflow for a Flortaucipir PET clinical study.

Logical Relationship of Tau Pathology in Alzheimer's Disease

Caption: The relationship between tau pathology and other AD biomarkers.

References

- 1. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Is longitudinal tau PET ready for use in Alzheimer’s disease clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia. [scholars.duke.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for Longitudinal Flortaucipir PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing Flortaucipir ([18F]Flortaucipir, also known as AV-1451 or Tauvid™) Positron Emission Tomography (PET) imaging in longitudinal studies. The following sections detail participant preparation, image acquisition, and data analysis methodologies to ensure consistency and comparability across time points, which is critical for tracking the progression of tau pathology in neurodegenerative diseases such as Alzheimer's disease.

Participant Preparation